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molecular formula C7H5NO4 B147310 2-Nitrobenzoic acid CAS No. 552-16-9

2-Nitrobenzoic acid

Cat. No. B147310
M. Wt: 167.12 g/mol
InChI Key: SLAMLWHELXOEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04721821

Procedure details

A catalytic amount of a metal catalyst (0.01 g metal porfin or 0.005 g metal (AcAc)2 +0.01 g crown-ether) was added to a 33% methanolic KOH-solution, (34 g KOH in 100 ml methanol). The reaction mixture was cooled to 25° C., 2-nitrotoluene (13.7 g, 0.1 mol) was added and air was passed through the reaction mixture, the temperature of the reaction mixture being kept at 25° C. After 12 hours the passsing through of air was interrupted and 150 ml water and 50 ml methanol was added. The reaction mixture was filtered. The filter layer was dissolved in boiling toluene (benzene), was filtered when hot, was cooled and was filtered again. Recrystallisation from ethanol gave a product with m.p. 120°-121° C. Yield 24-27%. As a by-product o-nitrobenzoic acid was formed.
[Compound]
Name
metal
Quantity
0.01 g
Type
reactant
Reaction Step One
[Compound]
Name
metal
Quantity
0.005 g
Type
reactant
Reaction Step One
[Compound]
Name
(AcAc)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC[O:3][CH2:4][CH3:5].[OH-:6].[K+].[N+:8]([C:11]1C=[CH:15][CH:14]=[CH:13][C:12]=1C)([O-:10])=[O:9].O>CO>[N+:8]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:5]=1[C:4]([OH:3])=[O:6])([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
metal
Quantity
0.01 g
Type
reactant
Smiles
Name
metal
Quantity
0.005 g
Type
reactant
Smiles
Name
(AcAc)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
34 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept at 25° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The filter layer was dissolved
FILTRATION
Type
FILTRATION
Details
was filtered when hot
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
was filtered again
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol
CUSTOM
Type
CUSTOM
Details
gave a product with m.p. 120°-121° C

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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